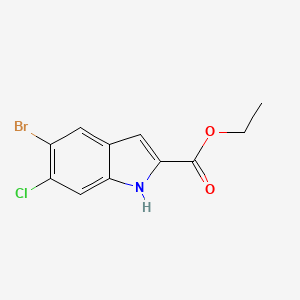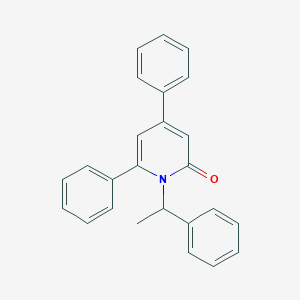![molecular formula C21H19N5O3 B2745749 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 392326-70-4](/img/new.no-structure.jpg)
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a fascinating compound in organic chemistry due to its complex structure and potential applications. This compound contains an indole core linked to a pyrazole ring and possesses several functional groups, making it a versatile candidate for various chemical reactions and applications.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions, beginning with the preparation of the indole and pyrazole intermediates. One common synthetic route includes the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-propoxyphenyl hydrazine to form the intermediate hydrazone, which is then cyclized and functionalized to form the final product. The reaction conditions typically involve mild to moderate temperatures, specific catalysts, and carefully controlled pH levels.
Industrial production methods: : For industrial-scale production, the process is optimized for yield and efficiency. This involves selecting appropriate solvents, catalysts, and reaction conditions to maximize the output while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.
Análisis De Reacciones Químicas
Types of reactions: : N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Can be achieved using hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed using appropriate halides or nucleophiles.
Major products: : The major products formed from these reactions depend on the specific functional groups and reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
In chemistry: : This compound serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various organic reactions and mechanisms.
In biology and medicine: : Potential applications include its use as a scaffold for designing drugs or biologically active molecules. The indole and pyrazole moieties are known for their biological activity, which could be harnessed for developing new therapeutic agents.
In industry: : The compound's functional groups make it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide in biological systems would depend on its interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound's structure suggests potential interactions through hydrogen bonding, hydrophobic effects, and van der Waals forces, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds might include other indole or pyrazole derivatives. What sets N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide apart is its specific combination of functional groups and the spatial arrangement of its atoms, which can result in unique reactivity and biological activity.
List of similar compounds
Indole-3-carboxaldehyde
4-Propoxyphenylhydrazine
3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid
This compound’s synthesis, reactivity, and applications make it a compelling subject for further research and development. How’s that for a deep dive?
Propiedades
Número CAS |
392326-70-4 |
|---|---|
Fórmula molecular |
C21H19N5O3 |
Peso molecular |
389.415 |
Nombre IUPAC |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-2-11-29-14-9-7-13(8-10-14)17-12-18(24-23-17)20(27)26-25-19-15-5-3-4-6-16(15)22-21(19)28/h3-10,12,22,28H,2,11H2,1H3,(H,23,24) |
Clave InChI |
LZMVYENRTSIOEL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2745672.png)
![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)
![4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2745674.png)
![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)

![4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

![2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B2745681.png)
![3-(4-bromobenzyl)-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2745684.png)
![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)
